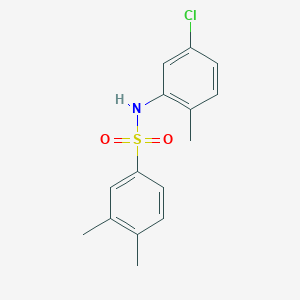
N-(5-chloro-2-methylphenyl)-3,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-3,4-dimethylbenzenesulfonamide, commonly known as CDBS, is a sulfonamide derivative used in scientific research applications. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. CDBS has been used as a reagent in the synthesis of various organic compounds and as an inhibitor of carbonic anhydrase enzymes.
作用機序
CDBS inhibits carbonic anhydrase enzymes by binding to the zinc ion in the active site of the enzyme. This binding prevents the substrate from binding to the enzyme, thereby inhibiting its activity. CDBS has been shown to be a potent inhibitor of carbonic anhydrase II, which is found in high concentrations in the cytoplasm of red blood cells.
Biochemical and Physiological Effects:
CDBS has been shown to have a variety of biochemical and physiological effects. Inhibition of carbonic anhydrase enzymes can lead to a decrease in the production of bicarbonate ions, which can have a significant impact on acid-base balance. CDBS has also been shown to inhibit the growth of cancer cells in vitro, possibly due to its ability to alter the pH of the extracellular environment.
実験室実験の利点と制限
One advantage of using CDBS in lab experiments is its ability to selectively inhibit carbonic anhydrase enzymes. This specificity allows researchers to study the role of these enzymes in various physiological processes. However, CDBS has limitations in terms of its solubility and stability, which can affect its efficacy in certain experiments.
将来の方向性
There are several future directions for the use of CDBS in scientific research. One area of interest is the development of CDBS derivatives with improved solubility and stability. Another area of research is the use of CDBS as a tool for studying the role of carbonic anhydrase enzymes in disease processes, such as cancer and osteoporosis. Additionally, CDBS may have potential applications in the development of new drugs for the treatment of these diseases.
合成法
The synthesis of CDBS involves the reaction of 5-chloro-2-methylphenylamine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism to yield CDBS as the final product.
科学的研究の応用
CDBS has been widely used in scientific research due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. These enzymes play a critical role in various physiological processes, including acid-base balance, respiration, and bone resorption.
特性
分子式 |
C15H16ClNO2S |
|---|---|
分子量 |
309.8 g/mol |
IUPAC名 |
N-(5-chloro-2-methylphenyl)-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO2S/c1-10-5-7-14(8-12(10)3)20(18,19)17-15-9-13(16)6-4-11(15)2/h4-9,17H,1-3H3 |
InChIキー |
DBHOPRGNRXHLEI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C)C |
正規SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















